Anagyrine

Übersicht

Beschreibung

Anagyrine is a teratogenic quinolizidine alkaloid first isolated from the plant Anagyris foetida in 1885 by French biologists Hardy and Gallois . It is also found in various species of the genus Lupinus (lupins) . This compound is known for its toxic properties, particularly its ability to cause crooked calf disease in cattle when ingested during certain periods of pregnancy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Anagyrine can be synthesized through several methods. One notable synthesis involves the use of quinolizidine as a starting material, followed by a series of reactions including cyclization and oxidation . The specific reaction conditions, such as temperature and solvents, vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the leaves, stems, and seeds of Anagyris foetida and Lupinus species . The extraction process may involve the use of solvents like ethanol or methanol, followed by purification steps such as chromatography to isolate the alkaloid .

Analyse Chemischer Reaktionen

Types of Reactions: Anagyrine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary, but may include the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinolizidine derivatives, while reduction can produce various reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

Teratogenic Effects in Veterinary Medicine

Anagyrine is notably linked to teratogenic effects in livestock, particularly in cattle. The compound is responsible for "crooked calf disease," a condition characterized by deformities in calves born to mothers that consumed lupine plants during pregnancy. Research indicates that this compound can directly desensitize nicotinic acetylcholine receptors (nAChR), which may inhibit fetal movement and contribute to developmental abnormalities .

Case Study: Crooked Calf Disease

- Study Focus : Investigating the correlation between this compound exposure and fetal deformities.

- Findings : this compound concentrations in maternal serum were proposed as potential biomarkers for assessing the risk of teratogenic effects in cattle . The study confirmed that this compound acts as a potent desensitizer of nAChR, with effective concentrations leading to significant physiological changes in fetal development .

Analytical Methods for this compound Detection

Research has developed various analytical techniques to quantify this compound levels in plant materials. Gas chromatography and liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed methods for analyzing alkaloid content in lupines .

Data Table: this compound Content in Lupinus Species

| Lupinus Species | This compound Concentration (g/kg) | Sample Date |

|---|---|---|

| Lupinus sericeus | 6.78 | June 1977 |

| Lupinus caudatus | 19.48 | June 1977 |

| Lupinus polyphyllus | 24.10 | June 1977 |

| Lupinus lepidus | 2.41 | June 1977 |

This table illustrates the variability of this compound concentration among different lupine species, emphasizing the need for careful monitoring of these plants in grazing areas.

Pharmacological Research

This compound's pharmacological properties have been studied extensively, particularly its interaction with nAChR. Studies have shown that it acts as a partial agonist at these receptors, which could have implications for understanding its effects on neuromuscular transmission .

Pharmacological Insights

- Mechanism : this compound binds to nAChR, leading to receptor desensitization without requiring metabolic conversion.

- Potential Applications : Understanding the mechanism of action could inform therapeutic strategies for conditions involving nAChR dysfunction.

Implications for Human Health

While primarily studied in veterinary contexts, there is growing interest in the implications of this compound exposure for human health, particularly regarding dietary supplements derived from lupines. The alkaloid's known toxicity raises questions about the safety of consuming products containing lupine seeds.

Research Findings

Wirkmechanismus

Anagyrine exerts its effects by binding to muscarinic and nicotinic acetylcholine receptors . It acts as an acetylcholine agonist, increasing the amount of signal being sent to muscles, similar to the action of nicotine . This interaction with acetylcholine receptors is believed to be responsible for its toxic and teratogenic effects .

Vergleich Mit ähnlichen Verbindungen

Cytisine: A nicotinic acetylcholine receptor agonist, used in smoking cessation therapies.

Lupanine: Found in lupins, it has similar toxic properties and is studied for its pharmacological effects.

Uniqueness of Anagyrine: this compound is unique due to its specific teratogenic effects, particularly its ability to cause crooked calf disease in cattle . Its distinct interaction with acetylcholine receptors also sets it apart from other quinolizidine alkaloids .

Biologische Aktivität

Anagyrine is a pyridine alkaloid primarily found in various species of the genus Lupinus (lupines), known for its significant biological activity, particularly as a teratogen in livestock. This article delves into the molecular characteristics, biological effects, and research findings related to this compound, supported by data tables and case studies.

Molecular Characteristics

This compound's molecular structure has been studied extensively, revealing important insights into its chemical reactivity and biological interactions. The following table summarizes key molecular descriptors derived from quantum mechanical calculations:

| Descriptor | Value (eV) |

|---|---|

| HOMO | -8.66383 |

| LUMO | -0.30936 |

| GAP | 8.35447 |

| Electronegativity | 4.48659 |

- HOMO (Highest Occupied Molecular Orbital) : Indicates the electron-donor character; higher values suggest greater stability.

- LUMO (Lowest Unoccupied Molecular Orbital) : Reflects electron-acceptor characteristics; lower values indicate higher reactivity.

- GAP : The energy difference between HOMO and LUMO; smaller gaps suggest increased reactivity .

Teratogenic Effects

This compound is notably recognized for its teratogenic effects, particularly in livestock. A study involving pregnant cows exposed to Lupinus leucophyllus showed a strong inverse correlation between serum this compound concentrations and fetal movement. Continuous exposure led to severe skeletal malformations in calves, while intermittent dosing reduced these effects significantly. The study highlighted that allowing a break in lupine intake could mitigate the severity of crooked calf syndrome (CCS) caused by this compound .

Case Study Findings :

- Continuous Dosing : High serum this compound levels correlated with reduced fetal movement and increased malformation rates.

- Intermittent Dosing : Allowed for recovery of fetal movement and reduced malformation incidence, suggesting a potential management strategy for ranchers .

Neurotoxic Effects

This compound has been implicated in neurotoxic responses, leading to symptoms such as nervousness, depression, and convulsions in cases of acute poisoning. The compound's ability to interfere with nicotinic acetylcholine receptors (nAChRs) has been documented, where it acts as a potent desensitizer. Research indicates that this compound exhibits a DC50 value of 6.9 μM in certain neuronal cell lines, demonstrating its significant impact on neuronal function .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. This method allowed for precise quantification of this compound levels in biological samples, facilitating the understanding of its absorption and elimination dynamics within the body .

Eigenschaften

IUPAC Name |

(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEQMASDZFXSJI-JHJVBQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-89-5 | |

| Record name | (-)-Anagyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anagyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANAGYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYU1U980Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is anagyrine and what is it known for?

A1: this compound is a quinolizidine alkaloid naturally occurring in various lupine species (Lupinus spp.). It is recognized for its teratogenic effects, particularly in livestock, leading to a condition known as "crooked calf disease." [, , ]

Q2: How does this compound cause crooked calf disease?

A2: this compound is a teratogen, meaning it can cause birth defects. In pregnant cows, ingestion of this compound-containing lupines between gestation days 40 and 70 can disrupt fetal movement. This inhibited movement leads to skeletal malformations in calves, including twisted or bowed limbs (arthrogryposis), spine (scoliosis or kyphosis), and neck (torticollis), as well as cleft palates. [, , ]

Q3: Which lupine species are known to contain this compound at potentially teratogenic levels?

A3: Research has identified 14 lupine species with potentially teratogenic this compound concentrations. These include Lupinus sulphureus, Lupinus leucophyllus, Lupinus caudatus, Lupinus sericeus, Lupinus argenteus, and others. Notably, this compound-free cultivars of certain species, like the 'Hederma' cultivar of Lupinus sulphureus, have been developed. [, ]

Q4: Are there other alkaloids in lupines that might contribute to toxicity?

A4: Yes, lupines contain numerous alkaloids besides this compound. Sparteine, lupinine, and lupanine are some examples. While not the primary teratogen in crooked calf disease, these alkaloids can contribute to general lupine toxicity, causing symptoms distinct from birth defects. [, ]

Q5: Does an animal's body condition affect this compound toxicity?

A5: Research suggests that body condition can influence the absorption and elimination of this compound. Studies in sheep and cattle showed that animals in lower body condition had higher serum concentrations and slower elimination of this compound compared to those in better condition. This suggests that nutritional status could play a role in susceptibility to this compound-induced toxicity. [, ]

Q6: What is the proposed mechanism of action for this compound's teratogenic effects?

A6: this compound is hypothesized to act as a nicotinic acetylcholine receptor (nAChR) antagonist. Research on cell lines expressing different nAChR subtypes suggests that this compound may preferentially desensitize neuronal nAChRs over those found in fetal muscle. This desensitization could disrupt nerve signaling, leading to the observed fetal movement inhibition and subsequent skeletal malformations. []

Q7: Is this compound the only alkaloid implicated in contracture-type birth defects?

A8: No, other piperidine alkaloids found in lupines and related plants, like ammodendrine in Lupinus formosus, have also been linked to crooked calf disease and similar conditions in other livestock species. These piperidine alkaloids are thought to share a similar mechanism of action with this compound, potentially involving the disruption of fetal movement through nAChR interactions. [, ]

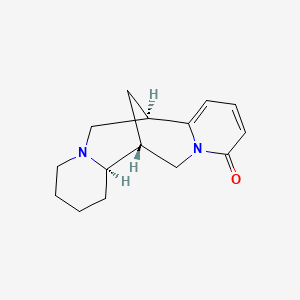

Q8: What is the chemical structure of this compound?

A9: this compound is a quinolizidine alkaloid, meaning it contains a characteristic quinolizidine ring system. Its structure closely resembles that of its isomer, thermopsine, differing only in the configuration at specific carbon atoms. This subtle structural difference significantly impacts their chemical reactivity. [, , ]

Q9: What are the molecular formula and weight of this compound?

A10: this compound has a molecular formula of C15H20N2O and a molecular weight of 244.33 g/mol. [, ]

Q10: What spectroscopic techniques are useful for characterizing this compound?

A11: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, along with mass spectrometry (MS), are instrumental in identifying and characterizing this compound. These techniques provide detailed information about the compound's structure, including the arrangement of atoms, and can distinguish it from closely related alkaloids like thermopsine. [, , , ]

Q11: Where is this compound found in nature?

A12: this compound is primarily found in plants of the Lupinus genus, commonly known as lupines. Within these plants, this compound concentration varies significantly depending on the species, plant part, and stage of growth. [, , ]

Q12: How is this compound typically extracted and quantified from plant material?

A14: this compound extraction from plant material often involves acidic solutions followed by liquid-liquid extraction with organic solvents. Quantification is commonly achieved using gas chromatography (GC) coupled with a suitable detector like a flame ionization detector (FID) or, for more specific and sensitive detection, mass spectrometry (MS). [, , ]

Q13: Are there alternative methods for analyzing this compound?

A15: High-performance liquid chromatography (HPLC) coupled with various detectors like UV or MS detectors is another viable method for analyzing this compound, especially when dealing with complex plant extracts containing multiple alkaloids. [, ]

Q14: What measures are taken to ensure the accuracy and reliability of analytical methods for this compound?

A16: Analytical methods for quantifying this compound undergo validation procedures to demonstrate their accuracy, precision, specificity, linearity, and robustness. This typically involves analyzing standard solutions of known concentrations and comparing the results to certified reference materials when available. []

Q15: What is the environmental impact of this compound?

A17: While this compound's toxicity to livestock is well-documented, its broader environmental impact is less explored. Given its presence in plant material and potential for leaching into the surrounding environment, further research is needed to assess its effects on soil organisms, water quality, and non-target animal species. []

Q16: Are there strategies for mitigating the environmental risks associated with this compound?

A18: Managing livestock grazing to avoid periods when lupines contain high levels of this compound can help reduce environmental contamination. Developing and promoting the use of low-alkaloid or this compound-free lupine cultivars could further minimize the risk of this compound release into the environment. [, ]

Q17: What are some ongoing areas of research related to this compound?

A19: Current research continues to explore the precise molecular mechanisms underlying this compound's teratogenic effects, particularly focusing on its interactions with specific nAChR subtypes and potential downstream signaling pathways. Additionally, researchers are investigating the potential for developing effective antidotes or treatments for this compound poisoning in livestock. [, ]

Q18: What is the historical context of this compound research?

A20: The recognition of lupine toxicity, including the teratogenic effects now attributed to this compound, dates back centuries. Early research focused on identifying the toxic principles in lupines, leading to the isolation and characterization of various alkaloids. The identification of this compound as the primary teratogen in crooked calf disease marked a significant milestone in understanding and managing this condition. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.